Cas no 128016-42-2 (2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol)
![2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol structure](https://ja.kuujia.com/scimg/cas/128016-42-2x500.png)
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol
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- MDL: MFCD00956593
- インチ: 1S/C16H30N2OS3/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-18-16(22-15)21-14-12-19/h19H,2-14H2,1H3
- InChIKey: NPMZZDKQBLLELA-UHFFFAOYSA-N
- SMILES: C(O)CSC1=NN=C(SCCCCCCCCCCCC)S1
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1237242-250mg |
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol |
128016-42-2 | 95% | 250mg |
$525 | 2024-06-05 | |
eNovation Chemicals LLC | Y1237242-250mg |
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol |
128016-42-2 | 95% | 250mg |
$550 | 2025-02-27 | |
1PlusChem | 1P01F64A-250mg |
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol |
128016-42-2 | 95% | 250mg |
$320.00 | 2023-12-25 | |
Oakwood | 183263-250mg |
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol |
128016-42-2 | 95% | 250mg |
$280.00 | 2023-09-17 | |
A2B Chem LLC | AX86586-250mg |
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol |
128016-42-2 | 95% | 250mg |
$280.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1237242-250mg |
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol |
128016-42-2 | 95% | 250mg |
$550 | 2025-02-25 |
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol 関連文献
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-olに関する追加情報
Compound CAS No. 128016-42-2: 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol
The compound with CAS No. 128016-42-2, named 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol, is a sulfur-containing organic compound that has garnered attention in recent years due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of thiadiazole derivatives, which are known for their versatile reactivity and functionalization capabilities.
Thiadiazoles are five-membered heterocycles containing two sulfur atoms and three nitrogen atoms. The presence of sulfur atoms in the molecule contributes to its stability and reactivity, making it a valuable building block in organic synthesis. The dodecylsulfanyl group attached to the thiadiazole ring introduces additional hydrophobicity and flexibility to the molecule, which can be advantageous in applications such as drug delivery systems or as surfactants.
Recent studies have explored the potential of this compound in biomedical applications. For instance, researchers have investigated its ability to act as a carrier for hydrophobic drugs due to its amphiphilic nature. The hydrophilic ethan-1-ol group at one end of the molecule allows for solubility in aqueous environments, while the hydrophobic dodecyl chain enhances interactions with lipid-rich environments. This dual functionality makes it a promising candidate for drug delivery systems and nanoparticle stabilization.
In addition to its biomedical applications, this compound has also been studied for its potential in materials science. The thiadiazole core is known for its ability to form stable coordination complexes with metal ions, which can be exploited in the development of new materials such as metallopolymers or catalysts. Furthermore, the presence of sulfur atoms in the molecule may contribute to its use in fire-retardant materials, as sulfur-containing compounds are often associated with enhanced fire resistance.
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and condensation reactions. Researchers have optimized synthetic routes to improve yield and purity, making it more accessible for large-scale production. The molecule's structure has been characterized using advanced techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography, ensuring a thorough understanding of its molecular geometry and bonding.
From an environmental perspective, this compound has been evaluated for its biodegradability and toxicity profiles. Initial studies suggest that it exhibits moderate biodegradability under aerobic conditions, which is a positive indicator for its use in eco-friendly applications. However, further research is needed to fully understand its environmental impact and ensure sustainable use.
In summary, the compound CAS No. 128016-42-2 represents a versatile sulfur-containing organic molecule with promising applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in drug delivery systems, materials science, and beyond.
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